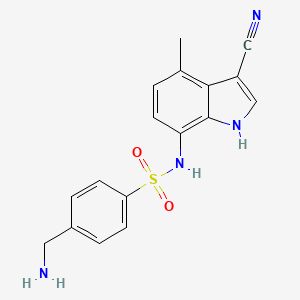
6-methyl-5-(trifluoromethoxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-(trifluoromethoxy)pyridin-2-amine, also known as 6-MTF-2A, is an organic compound belonging to the class of heterocyclic compounds. It is a versatile compound with a wide range of applications in a variety of fields, including medicinal chemistry, synthetic organic chemistry, and materials science. As a heterocyclic compound, 6-MTF-2A is characterized by a ring structure composed of both carbon and nitrogen atoms. 6-MTF-2A is known for its excellent solubility in water and its strong affinity for polar solvents, making it a useful tool for a variety of chemical and biological processes.
Mechanism of Action
6-methyl-5-(trifluoromethoxy)pyridin-2-amine acts as a competitive inhibitor of enzymes, such as proteases. It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus preventing the enzyme from catalyzing the reaction. This mechanism of action is similar to that of other competitive inhibitors, such as inhibitors of the enzyme acetylcholinesterase.
Biochemical and Physiological Effects
6-methyl-5-(trifluoromethoxy)pyridin-2-amine has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine has been shown to inhibit the activity of enzymes, such as proteases, and to inhibit the activity of other proteins. In addition, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the metabolism of fatty acids and to modulate the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
The use of 6-methyl-5-(trifluoromethoxy)pyridin-2-amine in laboratory experiments has several advantages. First, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine is highly soluble in water, making it easy to use in a variety of laboratory experiments. Second, its strong affinity for polar solvents makes it an excellent tool for the study of the interactions between small molecules and proteins. Third, its ability to act as a competitive inhibitor of enzymes makes it a useful tool for the study of enzyme mechanisms and structure-activity relationships.
However, there are also some limitations to the use of 6-methyl-5-(trifluoromethoxy)pyridin-2-amine in laboratory experiments. For example, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine is not very stable and can be easily degraded by heat and light. Additionally, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine is not very soluble in non-polar solvents, making it difficult to use in certain types of experiments.
Future Directions
The use of 6-methyl-5-(trifluoromethoxy)pyridin-2-amine in laboratory experiments is likely to continue to expand as researchers explore new applications for this versatile compound. For example, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine could be used to study the structure-activity relationships of new drugs, to study the interactions between small molecules and proteins, and to develop new enzyme inhibitors. Additionally, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine could be used to study the effects of environmental pollutants on proteins and enzymes. Finally, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine could be used to develop new materials with improved properties, such as increased solubility or increased stability.
Synthesis Methods
6-methyl-5-(trifluoromethoxy)pyridin-2-amine can be synthesized through a variety of methods, including the use of aqueous ammonia, sodium hydroxide, and hydrochloric acid. The most commonly used method involves the reaction of 2-amino-5-methylpyridine with trifluoromethanesulfonic acid. This reaction produces 6-methyl-5-(trifluoromethoxy)pyridin-2-amine in a high yield. Other methods of synthesis can also be used, such as the reaction of 2-amino-5-methylpyridine with trifluoroacetic acid, or the reaction of 2-amino-5-methylpyridine with trifluoromethanesulfonic anhydride.
Scientific Research Applications
6-methyl-5-(trifluoromethoxy)pyridin-2-amine has been used in a variety of scientific research applications. For example, it has been used as a model compound in the study of the mechanism of action of enzymes, such as proteases, and in the study of the structure-activity relationships of new drugs. It has also been used in the study of the structure-activity relationships of peptides and proteins. Additionally, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine has been used as a model compound for the study of the interactions between small molecules and proteins.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 6-methyl-5-(trifluoromethoxy)pyridin-2-amine can be achieved through a multi-step process involving the introduction of the methyl and trifluoromethoxy groups onto the pyridine ring, followed by the amination of the resulting intermediate.", "Starting Materials": [ "2-chloro-5-methylpyridine", "trifluoromethanol", "sodium hydride", "ammonia gas" ], "Reaction": [ "Step 1: 2-chloro-5-methylpyridine is reacted with sodium hydride in anhydrous DMF to form the corresponding sodium salt.", "Step 2: Trifluoromethanol is added to the reaction mixture and the resulting mixture is heated to reflux for several hours to introduce the trifluoromethoxy group onto the pyridine ring.", "Step 3: The reaction mixture is cooled and quenched with water, and the resulting solid is filtered and washed with water to obtain the intermediate product.", "Step 4: The intermediate product is then reacted with ammonia gas in the presence of a palladium catalyst to introduce the amine group onto the pyridine ring, yielding the final product, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine." ] } | |
CAS RN |
1361812-65-8 |
Product Name |
6-methyl-5-(trifluoromethoxy)pyridin-2-amine |
Molecular Formula |
C7H7F3N2O |
Molecular Weight |
192.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



